molecular formula C19H22N4O2S B2408846 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 1105219-71-3

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2408846
CAS No.: 1105219-71-3
M. Wt: 370.47
InChI Key: CPXKYXAUPLEOFL-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a high-purity synthetic small molecule designed for biochemical research applications. This compound features a complex molecular architecture comprising a thieno[3,4-c]pyrazole core, a cyclopropanecarboxamide group, and a phenethylamino side chain. This specific structure suggests potential for targeting a range of biological pathways, making it a valuable tool for investigating protein-protein interactions, enzyme inhibition, and cellular signaling processes in vitro. Researchers can utilize this compound in various studies, including high-throughput screening campaigns, target identification and validation, and structure-activity relationship (SAR) analysis to explore its pharmacological properties. As with many specialized research chemicals, its molecular framework is reminiscent of scaffolds explored in early-stage drug discovery . This product is intended for use by qualified researchers in a controlled laboratory environment. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(20-9-8-13-4-2-1-3-5-13)10-23-18(21-19(25)14-6-7-14)15-11-26-12-16(15)22-23/h1-5,14H,6-12H2,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXKYXAUPLEOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties. The specific compound in focus is characterized by its unique molecular structure, which contributes to its potential pharmacological applications.

Molecular Structure and Properties

  • Molecular Formula : C21H22N4O2S2
  • Molecular Weight : 426.55 g/mol
  • IUPAC Name : N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

Anti-inflammatory Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds within this class have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory processes. By selectively inhibiting PDE7, these compounds may alleviate symptoms associated with allergies and other inflammatory diseases .

Antioxidant Properties

A study highlighted the antioxidant potential of thieno[3,4-c]pyrazole compounds against oxidative stress in aquatic species such as Clarias gariepinus (African catfish). The compounds demonstrated protective effects against erythrocyte alterations caused by toxic substances like 4-nonylphenol. The results indicated a marked reduction in malformations of red blood cells when treated with these compounds compared to control groups .

Antimicrobial and Anticancer Activities

Thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial and anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and exhibit cytotoxic effects on cancer cell lines. The mechanism of action often involves the disruption of cellular processes critical for pathogen survival or tumor growth .

Case Studies and Research Findings

Table 1: Biological Activities of Thieno[3,4-c]pyrazole Derivatives

Activity TypeCompound ExampleObserved Effect
Anti-inflammatoryThieno[3,4-c]pyrazole derivative AInhibition of PDE7 activity
AntioxidantN-(substituted phenyl) thieno[3,4-c]pyrazoleReduced erythrocyte malformations in fish
AntimicrobialThieno[3,4-c]pyrazole derivative BInhibition of bacterial growth
AnticancerThieno[3,4-c]pyrazole derivative CCytotoxic effects on cancer cell lines

Q & A

Q. How can this compound’s mechanism be integrated into existing pharmacological theories?

  • Methodological Answer :
  • Map its activity to known signaling pathways (e.g., MAPK/ERK) via transcriptomics.
  • Use Systems Biology Markup Language (SBML) to model dose-dependent effects.
  • Compare to structurally related FDA-approved drugs (e.g., kinase inhibitors) .

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